

# The Chemical Architecture of Nupharidine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Nupharidine**

Cat. No.: **B1243645**

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## Introduction

**Nupharidine**, a sesquiterpenoid quinolizidine alkaloid, represents a class of natural products with a complex chemical structure and intriguing biological potential. Found in aquatic plants of the *Nuphar* genus, commonly known as water lilies, these compounds have drawn the attention of the scientific community for their unique stereochemistry and potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Nupharidine**, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

## Chemical Structure and Stereochemistry

**Nupharidine** is a polycyclic alkaloid characterized by a quinolizidine core substituted with a furan ring and two methyl groups. Its molecular formula is  $C_{15}H_{23}NO_2$ .<sup>[1][2]</sup> The definitive structural elucidation of **Nupharidine** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.<sup>[2]</sup>

The absolute stereochemistry of **Nupharidine** has been established as (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium.<sup>[1][2]</sup> This specific arrangement of chiral centers is crucial for its biological activity and distinguishes it

from its various stereoisomers. The quinolizidine ring system in **Nupharidine** exists in a stable trans-fused conformation.

## Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for **Nupharidine**.

Table 1: Physicochemical Properties of **Nupharidine**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>23</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	249.35 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	468-89-3	<a href="#">[2]</a>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Nupharidine**

Solvent: CDCl<sub>3</sub>. Data from LaLonde, R. T., et al. (1975).[\[3\]](#)

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-1	35.6
C-2	31.2
C-3	22.9
C-4	45.1
C-6	60.9
C-7	30.7
C-8	26.5
C-9	34.5
C-10	69.8
C-1' (C-7 Methyl)	18.9
C-1" (C-1 Methyl)	16.0
C-2' (Furan)	125.4
C-3' (Furan)	109.8
C-4' (Furan)	143.1
C-5' (Furan)	139.0

Note: Detailed  $^1\text{H}$  NMR data with specific chemical shifts and coupling constants for **Nupharidine** are not readily available in the reviewed literature.

Note: A specific X-ray crystallography report with detailed unit cell parameters for **Nupharidine** could not be retrieved from the searched sources.

## Experimental Protocols

### General Protocol for the Isolation and Purification of Nuphar Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from *Nuphar* species, which would include **Nupharidine**.

#### 1. Extraction:

- Dried and powdered plant material (e.g., rhizomes or leaves of *Nuphar lutea*) is subjected to extraction with a suitable organic solvent, typically methanol, for an extended period.
- The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

#### 2. Acid-Base Extraction:

- The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.
- This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities.
- The acidic aqueous layer is then basified (e.g., with NH<sub>4</sub>OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
- The basic aqueous solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free alkaloids.

#### 3. Chromatographic Purification:

- The crude alkaloid mixture obtained is subjected to column chromatography over silica gel or alumina.
- A gradient elution system with increasing polarity, often a mixture of solvents like hexane, ethyl acetate, and methanol, is employed to separate the individual alkaloids.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Nupharidine**.
- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to obtain highly pure **Nupharidine**.

## General Protocol for Structural Elucidation of Quinolizidine Alkaloids

The structural elucidation of a quinolizidine alkaloid like **Nupharidine** typically follows a systematic analytical workflow.

#### 1. Purity Assessment:

- The purity of the isolated compound is assessed using techniques like HPLC and TLC.

#### 2. Molecular Formula Determination:

- High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.

#### 3. Spectroscopic Analysis:

- UV-Vis Spectroscopy: Provides information about the presence of chromophores, such as the furan ring in **Nupharidine**.
- Infrared (IR) Spectroscopy: Helps in the identification of functional groups (e.g., C-O, C-N, C-H bonds).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
  - $^1\text{H}$  NMR: Provides information on the number and connectivity of protons in the molecule.
  - $^{13}\text{C}$  NMR: Reveals the number of carbon atoms and their chemical environment.
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
  - NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

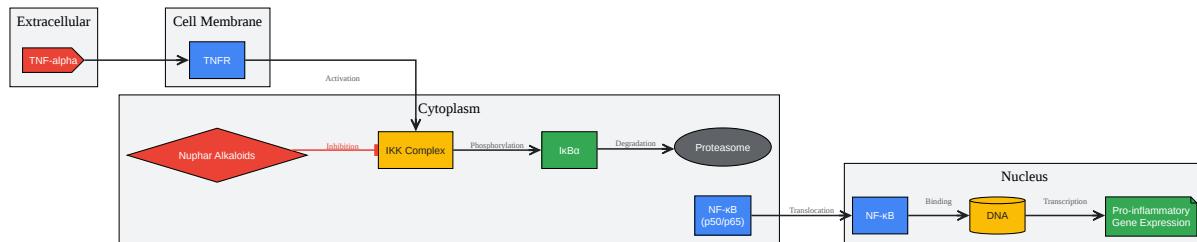
#### 4. X-ray Crystallography:

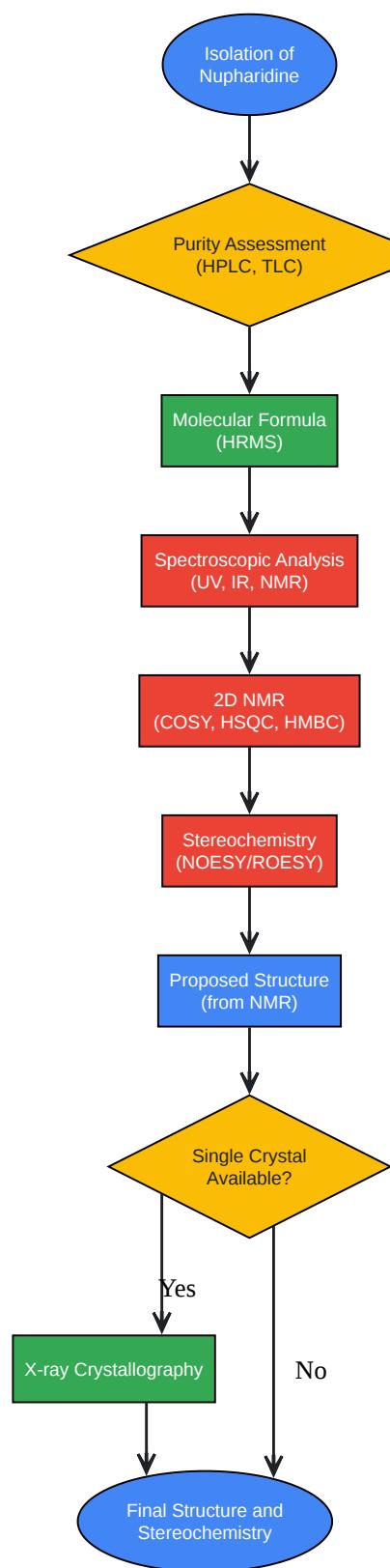
- If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure, including the absolute stereochemistry.

## Signaling Pathway and Workflow Diagrams

### Inhibition of NF-κB Signaling Pathway by Nuphar Alkaloids

While the specific signaling pathways of **Nupharidine** are not extensively detailed, related Nuphar alkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.



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## References

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